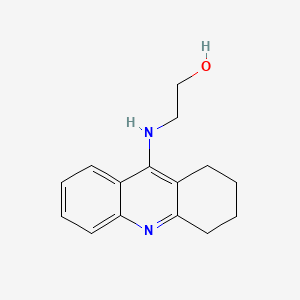

2-(1,2,3,4-Tetrahydroacridin-9-ylamino)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

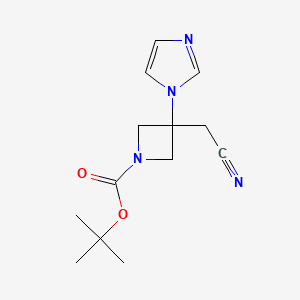

2-(1,2,3,4-Tetrahydroacridin-9-ylamino)ethanol is a chemical compound with the molecular formula C15H18N2O and a molecular weight of 242.322 . It is a derivative of tetrahydroacridine .

Synthesis Analysis

The synthesis of tetrahydroacridine derivatives has been studied extensively . The starting material, acridine hydrazide, can be prepared through the interaction between cyclohexanone and anthranilic acid, then chlorination of the product, then condensation of the last compound with hydrazine hydrate .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule .科学的研究の応用

Synthesis and Derivative Formation

2-(1,2,3,4-Tetrahydroacridin-9-ylamino)ethanol is involved in the synthesis of complex organic compounds. For instance, it is used in the formation of 7-Alkyl-10-methylnaphtho[1,2-g]pteridine-9,11(7H,10H)-diones and 12-Alkyl-9-methylnaphtho[2,1-g]pteridine-8,10(9H,12H)-diones from naphthols, as demonstrated in a study by Gumbley & Main (1976). These compounds have potential applications in various fields including material science and pharmaceuticals.

Electrochemiluminescence Applications

The compound is also relevant in electrochemiluminescence (ECL) studies. For example, its derivatives, such as 2-(dibutylamino)ethanol, have been reported to enhance the ECL of certain systems, like Ru(bpy) 3 2+, indicating potential for analytical chemistry applications as explored by Xue et al. (2009).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound are synthesized and tested for their inhibitory activity on enzymes like acetylcholinesterase, which is significant in the treatment of diseases like Alzheimer's. This aspect is highlighted in the work of Recanatini et al. (2000) where they synthesized a series of related compounds and assessed their potential in medicinal chemistry.

Catalysis and Chemical Reactions

This compound is also important in catalysis and various chemical reactions. For instance, its derivatives have been used in the study of kinetic resolution of secondary alcohols, as discussed by Larionov et al. (2012). Such research contributes to the understanding of reaction mechanisms and the development of efficient synthetic methods.

作用機序

Target of Action

The primary targets of 2-(1,2,3,4-Tetrahydroacridin-9-ylamino)ethanol are acetylcholinesterase (AChE) and glycogen synthase kinase 3 β (GSK-3 β) . These enzymes play crucial roles in the progression of Alzheimer’s disease . AChE is involved in the breakdown of acetylcholine, a neurotransmitter important for memory and learning functions, while GSK-3 β is implicated in the formation of neurofibrillary tangles, one of the hallmarks of Alzheimer’s disease .

Mode of Action

This compound interacts with its targets by inhibiting their activities. It exhibits potent dual inhibition against AChE and GSK-3 β . Molecular docking and enzymatic kinetic studies revealed that this compound could occupy both the catalytic anionic site and the peripheral anionic site of AChE .

Biochemical Pathways

By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The inhibition of GSK-3 β can prevent the hyperphosphorylation of tau protein, thereby reducing the formation of neurofibrillary tangles .

Result of Action

The molecular and cellular effects of this compound’s action include enhanced cholinergic transmission due to increased acetylcholine levels and reduced formation of neurofibrillary tangles due to decreased tau hyperphosphorylation . These effects could potentially alleviate the cognitive symptoms of Alzheimer’s disease .

生化学分析

Biochemical Properties

2-(1,2,3,4-Tetrahydroacridin-9-ylamino)ethanol is known to interact with various enzymes and proteins. It has been found to exhibit inhibitory activities against acetylcholinesterase (AChE) and glycogen synthase kinase 3 β (GSK-3 β) . The compound can occupy both the catalytic anionic site and the peripheral anionic site of AChE .

Cellular Effects

In cellular processes, this compound has been observed to influence cell function. It has been shown to have a lack of toxicity to SH-SY5Y neuroblastoma cells at concentrations of up to 25 μM .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is known to inhibit the activity of enzymes such as AChE and GSK-3 β .

Temporal Effects in Laboratory Settings

It has been observed to exhibit stable inhibitory activities against AChE and GSK-3 β .

Metabolic Pathways

Given its inhibitory activity against AChE and GSK-3 β, it is likely to interact with metabolic pathways involving these enzymes .

特性

IUPAC Name |

2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c18-10-9-16-15-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)15/h1,3,5,7,18H,2,4,6,8-10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBFRYOMWBQZCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Fluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2511398.png)

![3-[2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2511400.png)

![4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2511404.png)

![8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2511413.png)

![N-[(2-chlorophenyl)methyl]-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2511415.png)